1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine
Overview
Description
1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine is a complex organic compound that features both pyrrolidine and piperidine rings. The presence of a trifluoromethyl group adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization. One common method involves the reaction of pyrrolidine with a suitable piperidine derivative under controlled conditions. The trifluoromethyl group is often introduced through a nucleophilic substitution reaction using trifluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes multiple purification steps such as crystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Trifluoromethylating agents like trifluoromethyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, thereby modulating their activity. This interaction can influence various biochemical pathways, making it a valuable compound in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the piperidine ring or trifluoromethyl group.
Piperidine: Lacks the pyrrolidine ring and trifluoromethyl group.
Trifluoromethylpiperidine: Contains the trifluoromethyl group but lacks the pyrrolidine ring.
Uniqueness
1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both pyrrolidine and piperidine rings, along with the trifluoromethyl group, makes it a versatile compound in various research applications .
Properties
IUPAC Name |
pyrrolidin-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O/c12-11(13,14)9-2-5-16(6-3-9)10(17)8-1-4-15-7-8/h8-9,15H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONXXJBGXOYBAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(CC2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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